3-morpholino-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

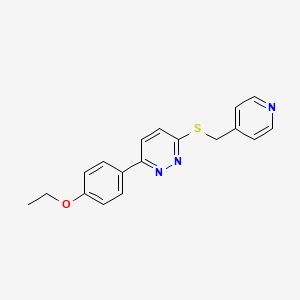

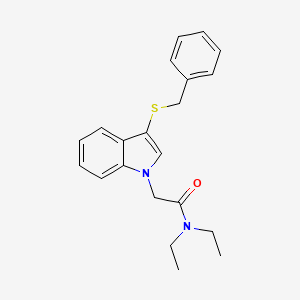

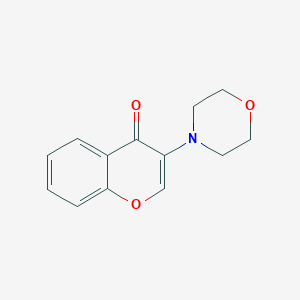

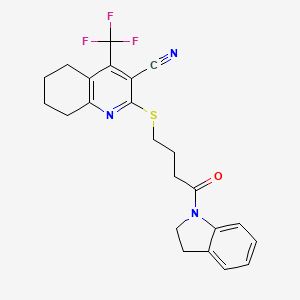

3-morpholino-4H-chromen-4-one is a heterocyclic compound with a fused chromenone ring system. It belongs to the class of oxygen-containing heterocycles. The chroman-4-one framework serves as a significant structural entity and acts as a major building block in various medicinal compounds. Synthetic derivatives of 4H-chromen-4-one exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several synthetic methods have been explored to prepare 4-chromanone-derived compounds. Notably, studies from 2016 to 2021 have focused on improving the methodologies for synthesizing chroman-4-one derivatives . Additionally, specific protocols, such as the one-pot synthesis of spirochromanone-based 3-hydroxy-4H-chromen-4-ones, have been developed .

Molecular Structure Analysis

The molecular structure of 3-morpholino-4H-chromen-4-one consists of a chromenone core fused with a morpholine moiety. The morpholine group contributes to its unique properties and potential biological activities .

Chemical Reactions Analysis

The synthesis of 3-morpholino-4H-chromen-4-one involves various reactions. For instance, it can be obtained through the reaction of hydroxy-substituted chromene-carboxylic acids with appropriate reagents. Mechanistically, the generation of tertiary butoxide radicals and subsequent transformations lead to the formation of the desired product .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for various medicinal compounds. Researchers have explored the synthesis of 4-chromanone-derived compounds extensively. These synthetic derivatives exhibit a wide range of remarkable biological and pharmaceutical activities . Potential applications include:

- Antiparasitic Agents : Chroman-4-one analogs have demonstrated antiparasitic activity by targeting enzymes such as pteridine reductase-1. They show significant inhibition against Trypanosoma brucei and Leishmania infantum .

Photophysics and Fluorescence Studies

Furochromen-4-ones can be used in photophysical studies due to their unique electronic properties. For instance, the flavone/Ir (F) pair is expected to generate a vibrationally cold T1 state of the energy acceptor, which has implications in fluorescence-based assays and imaging techniques .

Synthetic Methodology and Organic Chemistry

Researchers have investigated various synthetic methods for preparing chroman-4-one derivatives. These studies focus on improving the methodologies of 4-chromanone-derived compounds. Recent advancements include modular access via Yb(OTf)3-catalyzed reactions, which provide efficient routes to furo[3,2-c]chromen-4-ones .

Wirkmechanismus

Target of Action

The primary target of 3-morpholino-4H-chromen-4-one is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine-protein kinase that acts as a molecular sensor for DNA damage and is involved in DNA non-homologous end joining (NHEJ) required for double-strand break (DSB) repair and V(D)J recombination .

Mode of Action

3-morpholino-4H-chromen-4-one interacts with its target, DNA-PK, leading to inhibition of the kinase’s activity . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

The interaction of 3-morpholino-4H-chromen-4-one with DNA-PK affects the DNA damage response pathway. When DNA-PK is inhibited, the DNA non-homologous end joining (NHEJ) pathway, which is crucial for double-strand break (DSB) repair and V(D)J recombination, is disrupted . This leads to an accumulation of DNA damage, triggering apoptosis in cancer cells .

Result of Action

The inhibition of DNA-PK by 3-morpholino-4H-chromen-4-one leads to an accumulation of DNA damage in cells, triggering apoptosis, particularly in cancer cells . This results in a decrease in tumor growth and potentially contributes to the treatment of cancer .

Eigenschaften

IUPAC Name |

3-morpholin-4-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFOQMKGXPWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholino-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)